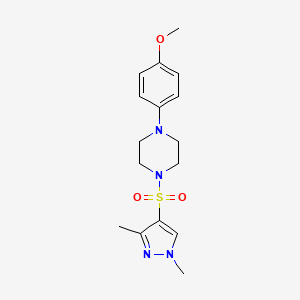
1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine, also known as DSP-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DSP-4 is a potent and selective neurotoxin that is commonly used to study the noradrenergic system in the brain.
Scientific Research Applications
Anticancer Potential
A study by Turov (2020) explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent. These compounds showed effectiveness against various cancer cell lines, highlighting the potential of piperazine derivatives in cancer treatment (Turov, 2020).
Antibacterial and Biofilm Inhibition
Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker. These compounds demonstrated potent antibacterial efficacy and biofilm inhibition activities, suggesting their potential use in combating bacterial infections (Mekky & Sanad, 2020).
Molecular Structure and Computational Analysis
Kumara et al. (2017) focused on the crystal structure and computational analysis of novel piperazine derivatives. These studies help in understanding the molecular interactions and properties of such compounds, which is crucial for developing new pharmaceuticals (Kumara et al., 2017).
Dopamine Receptor Research
Möller et al. (2017) discovered that 1,4-disubstituted aromatic piperazines, including the compound of interest, interact with dopamine receptors. This research provides insights into the development of drugs for neurological disorders (Möller et al., 2017).
Metabolic Pathway Analysis
Hvenegaard et al. (2012) investigated the oxidative metabolism of a piperazine derivative, highlighting its metabolic pathways and interactions with enzymes. Such studies are essential for understanding drug metabolism and optimizing therapeutic efficacy (Hvenegaard et al., 2012).
Pharmacokinetic Modeling
Watson, Davis, and Jones (2011) applied physiologically based pharmacokinetic modeling to a piperazine derivative, demonstrating its pharmacokinetics and metabolism. This research aids in predicting drug behavior in the human body (Watson et al., 2011).
properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(4-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-13-16(12-18(2)17-13)24(21,22)20-10-8-19(9-11-20)14-4-6-15(23-3)7-5-14/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPWPMDSCITMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methoxyphenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

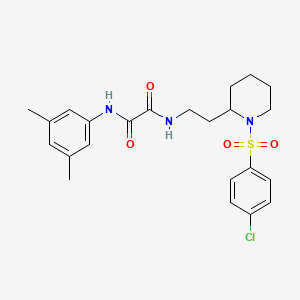

![Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride](/img/structure/B2747936.png)
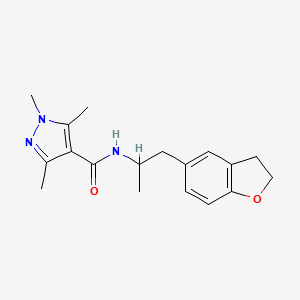
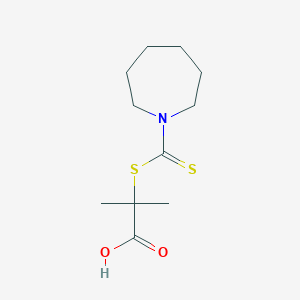

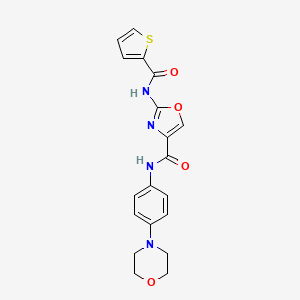

![8-chloro-2-(2,3-dimethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2747943.png)



![ethyl 4-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2747951.png)
